1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine
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Overview
Description
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxy-methyl-pyrazole carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the methoxy group: The pyrazole intermediate can be methylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the piperazine ring: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with piperazine under basic conditions.
Coupling of the pyrazole and piperazine rings: The final step involves coupling the pyrazole intermediate with the piperazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine
- 1-(4-bromophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine
- 1-(4-methylphenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine
Uniqueness
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-19-11-14(15(18-19)23-2)16(22)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRJYYAKMRLWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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